Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and greener solvents may be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring .
Scientific Research Applications
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-(trifluoromethyl)phenyl)oxazole-2-carboxylate
- Ethyl 5-(4-(trifluoromethyl)phenyl)oxazole-2-carboxylate
Uniqueness
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)11-17-7-10(20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
AEMMSLQOENKRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.